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Cat. No.: B1192579 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the use of DNP-PEG6-acid, a

dinitrophenyl-hapten conjugated to a polyethylene glycol spacer with a terminal carboxylic acid,

in Enzyme-Linked Immunosorbent Assays (ELISAs). The protocols outlined below are

designed for two primary applications: the detection and quantification of anti-DNP antibodies

and the quantification of DNP-containing small molecules in a competitive assay format.

Introduction
DNP-PEG6-acid is a versatile reagent for immunoassay development. The dinitrophenyl (DNP)

group serves as a well-characterized hapten, capable of eliciting a strong immune response

when conjugated to a carrier protein, leading to the production of anti-DNP antibodies.[1] The

polyethylene glycol (PEG) spacer enhances the solubility and stability of the molecule in

aqueous solutions, while the terminal carboxylic acid allows for covalent immobilization onto

amine-functionalized surfaces.[2] These characteristics make DNP-PEG6-acid a valuable tool

for a range of ELISA applications, from immunogenicity studies to small molecule drug

development.

Two primary ELISA workflows are presented:
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Indirect ELISA: For the detection and quantification of anti-DNP antibodies in serum or

plasma. In this format, DNP-PEG6-acid is immobilized on the ELISA plate to capture anti-

DNP antibodies from the sample.

Competitive ELISA: For the quantification of free DNP-containing analytes in a sample. This

assay relies on the competition between the analyte in the sample and a fixed amount of

enzyme-conjugated anti-DNP antibody for binding to the immobilized DNP-PEG6-acid.

Protocol 1: Indirect ELISA for Detection of Anti-DNP
Antibodies
This protocol details the steps for quantifying anti-DNP antibodies (e.g., IgG, IgM, IgE) in

biological samples.

Experimental Workflow: Indirect ELISA
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Plate Coating

Blocking

Sample Incubation

Detection

Signal Development & Readout

Dilute DNP-PEG6-acid in Coating Buffer

Add to wells of a high-binding 96-well plate

Incubate overnight at 4°C

Wash plate 3x with Wash Buffer

Add Blocking Buffer to each well

Incubate for 1-2 hours at room temperature

Wash plate 3x

Add diluted samples and standards

Incubate for 1-2 hours at room temperature

Wash plate 3x

Add HRP-conjugated secondary antibody

Incubate for 1 hour at room temperature

Wash plate 5x

Add TMB Substrate

Incubate in the dark (15-30 min)

Add Stop Solution

Read absorbance at 450 nm

Click to download full resolution via product page

Figure 1: Indirect ELISA Workflow for Anti-DNP Antibody Detection.
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Materials and Reagents
DNP-PEG6-acid

High-binding 96-well ELISA plates

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

Blocking Buffer (e.g., 1% BSA in PBST)

Sample Diluent (e.g., 1% BSA in PBST)

Anti-DNP antibody standards (of the same species and isotype as the target)

HRP-conjugated secondary antibody (specific for the primary antibody's species and isotype)

TMB Substrate Solution

Stop Solution (e.g., 2 N H₂SO₄)

Microplate reader

Detailed Protocol
Plate Coating:

Dilute DNP-PEG6-acid to a final concentration of 1-10 µg/mL in Coating Buffer.

Add 100 µL of the diluted DNP-PEG6-acid solution to each well of a 96-well plate.

Incubate overnight at 4°C.

Blocking:

Wash the plate three times with 200 µL of Wash Buffer per well.

Add 200 µL of Blocking Buffer to each well.
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Incubate for 1-2 hours at room temperature.

Sample and Standard Incubation:

Wash the plate three times with Wash Buffer.

Prepare serial dilutions of the anti-DNP antibody standards in Sample Diluent.

Dilute the test samples in Sample Diluent. A starting dilution of 1:100 is recommended,

with further dilutions if necessary.

Add 100 µL of the diluted standards and samples to the appropriate wells.

Incubate for 1-2 hours at room temperature.[3]

Secondary Antibody Incubation:

Wash the plate three times with Wash Buffer.

Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the

manufacturer's instructions.

Add 100 µL of the diluted secondary antibody to each well.

Incubate for 1 hour at room temperature.

Signal Development and Measurement:

Wash the plate five times with Wash Buffer.

Add 100 µL of TMB Substrate Solution to each well.

Incubate for 15-30 minutes at room temperature in the dark. Monitor for color

development.

Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from

blue to yellow.
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Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the

Stop Solution.

Data Presentation: Indirect ELISA
Table 1: Example Standard Curve Data for Anti-DNP IgG

Standard Concentration (ng/mL) Absorbance at 450 nm (OD)

100 2.850

50 2.100

25 1.350

12.5 0.750

6.25 0.400

3.125 0.220

0 (Blank) 0.100

Table 2: Example Sample Data for Anti-DNP IgG

Sample ID Dilution Factor
Mean OD at
450 nm

Calculated
Concentration
(ng/mL)

Final
Concentration
(ng/mL)

Sample 1 100 1.850 42.5 4250

Sample 2 100 0.550 8.5 850

Control 100 0.150 < 3.125 < 312.5

Protocol 2: Competitive ELISA for Quantification of
Free DNP-Containing Analytes
This protocol is designed to quantify a small molecule containing a DNP group in a sample. It

utilizes the principle of competition between the free analyte and a labeled anti-DNP antibody
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for binding to a limited number of DNP-PEG6-acid sites on the plate.

Experimental Workflow: Competitive ELISA
Plate Coating (Covalent)

Blocking

Competition Reaction

Signal Development & Readout

Activate amine-coated plate with EDC/NHS

Add DNP-PEG6-acid solution

Incubate for 2 hours at room temperature

Wash plate 3x

Add Blocking Buffer

Incubate for 1-2 hours at room temperature

Wash plate 3x

Add standards/samples and HRP-conjugated anti-DNP Ab

Incubate for 1-2 hours at room temperature

Wash plate 5x

Add TMB Substrate

Incubate in the dark (15-30 min)

Add Stop Solution

Read absorbance at 450 nm
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Figure 2: Competitive ELISA Workflow for DNP-Analyte Quantification.

Materials and Reagents
DNP-PEG6-acid

Amine-functionalized 96-well ELISA plates

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

Wash Buffer (PBST)

Blocking Buffer (e.g., 1% BSA in PBST)

Assay Buffer (e.g., 1% BSA in PBST)

DNP-containing analyte for standards

HRP-conjugated anti-DNP antibody

TMB Substrate Solution

Stop Solution (e.g., 2 N H₂SO₄)

Microplate reader

Detailed Protocol
Covalent Plate Coating:

Prepare a fresh solution of 5 mg/mL EDC and 5 mg/mL NHS in Activation Buffer.

Add 100 µL of the EDC/NHS solution to each well of an amine-functionalized plate and

incubate for 15 minutes at room temperature.
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Immediately after activation, wash the plate three times with Wash Buffer.

Dilute DNP-PEG6-acid to 5-10 µg/mL in Activation Buffer.

Add 100 µL of the DNP-PEG6-acid solution to each well and incubate for 2 hours at room

temperature.

Blocking:

Wash the plate three times with Wash Buffer.

Add 200 µL of Blocking Buffer to each well.

Incubate for 1-2 hours at room temperature.

Competition Reaction:

Wash the plate three times with Wash Buffer.

Prepare serial dilutions of the DNP-containing analyte standards in Assay Buffer.

Dilute the test samples in Assay Buffer.

In a separate plate or tubes, pre-mix 50 µL of each standard/sample dilution with 50 µL of

a pre-determined optimal concentration of HRP-conjugated anti-DNP antibody.

Transfer 100 µL of the pre-mixed solution to the DNP-PEG6-acid coated plate.

Incubate for 1-2 hours at room temperature.

Signal Development and Measurement:

Wash the plate five times with Wash Buffer.

Add 100 µL of TMB Substrate Solution to each well.

Incubate for 15-30 minutes at room temperature in the dark.

Add 100 µL of Stop Solution to each well.
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Read the absorbance at 450 nm. In a competitive ELISA, the signal is inversely

proportional to the concentration of the analyte in the sample.[4]

Data Presentation: Competitive ELISA
Table 3: Example Standard Curve Data for a DNP-Containing Analyte

Analyte Concentration
(ng/mL)

Absorbance at 450 nm
(OD)

% B/B₀*

0 (B₀) 2.500 100%

1 2.000 80%

5 1.250 50%

10 0.875 35%

50 0.375 15%

100 0.250 10%

500 0.150 6%

*B/B₀ is the ratio of the absorbance of a standard or sample (B) to the absorbance of the zero-

analyte control (B₀).

Table 4: Example Sample Data for a DNP-Containing Analyte

Sample ID Dilution Factor
Mean OD at
450 nm

Calculated
Concentration
(ng/mL)

Final
Concentration
(ng/mL)

Sample A 10 1.050 7.5 75

Sample B 10 1.850 1.8 18

Control 10 2.450 < 1 < 10
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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